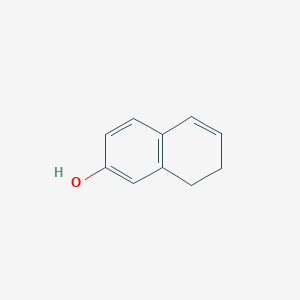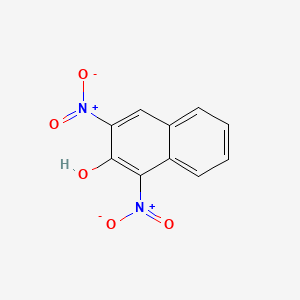
1,3-Dinitronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitronaphthalen-2-ol is an organic compound with the molecular formula C10H6N2O4. It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO2) at the 1 and 3 positions and a hydroxyl group (-OH) at the 2 position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinitronaphthalen-2-ol can be synthesized through several methods. One common approach involves the nitration of naphthalene derivatives. The process typically includes the following steps:
Nitration of Naphthalene: Naphthalene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring.
Hydroxylation: The resulting dinitronaphthalene is then subjected to hydroxylation reactions to introduce the hydroxyl group at the desired position.
The reaction conditions, such as temperature, concentration of reagents, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amino derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dinitronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dinitronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3-Dinitronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,6-Dinitro-9H-fluoren-9-one: Another nitro-substituted aromatic compound with different structural features and reactivity.
Uniqueness
1,3-Dinitronaphthalen-2-ol is unique due to the presence of both nitro and hydroxyl groups on the naphthalene ring. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its ability to undergo redox reactions and form reactive intermediates sets it apart from other similar compounds .
Properties
CAS No. |
116397-85-4 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
1,3-dinitronaphthalen-2-ol |
InChI |
InChI=1S/C10H6N2O5/c13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17/h1-5,13H |
InChI Key |
GUHSFUVMQXIKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
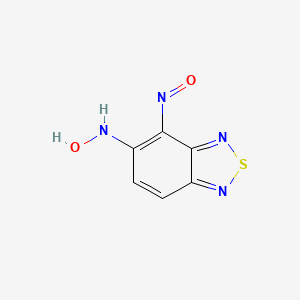
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
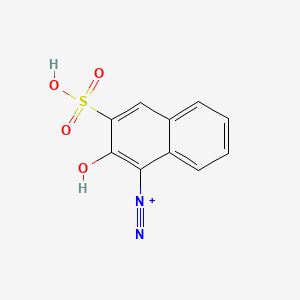
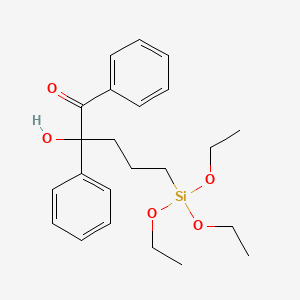

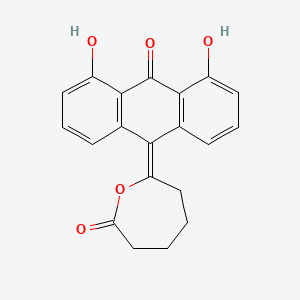

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)

